molecular formula C16H23NO2 B2357204 N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide CAS No. 1396781-92-2

N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide

Cat. No.: B2357204
CAS No.: 1396781-92-2
M. Wt: 261.365
InChI Key: WLDFFYAQQNFSBS-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide is an organic compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . This structure features a 2-phenylbutanamide chain linked to a 3-cyclopropyl-3-hydroxypropyl group, a motif that may interest medicinal chemistry researchers. Compounds with similar amide and aryl components are frequently explored in pharmaceutical research for their potential to interact with biological targets. For instance, related 2-phenylbutanamide structures have been investigated in patent literature as modulators of biological receptors . Furthermore, the cyclopropyl and hydroxypropyl elements within its structure are common pharmacophores found in compounds screened for a range of activities, such as the indole derivatives noted for their antiviral and anti-inflammatory properties in scientific reviews . As such, this compound serves as a valuable building block or intermediate for researchers developing novel bioactive molecules in drug discovery programs. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-14(12-6-4-3-5-7-12)16(19)17-11-10-15(18)13-8-9-13/h3-7,13-15,18H,2,8-11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDFFYAQQNFSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound dissects into two primary fragments:

  • 2-Phenylbutanoic acid : Serves as the acyl donor for amide formation.
  • 3-Cyclopropyl-3-hydroxypropylamine : Provides the amine backbone with a cyclopropane substituent.
    The synthesis of 3-cyclopropyl-3-hydroxypropylamine itself may involve cyclopropanation of allyl alcohol derivatives followed by amination.

Amide Bond Formation Strategies

Amide coupling between 2-phenylbutanoic acid and 3-cyclopropyl-3-hydroxypropylamine is critical. Common methods include carbodiimide-mediated activation, mixed anhydride approaches, and uronium-based reagents.

Carbodiimide-Mediated Coupling

Ethylcarbodiimide hydrochloride (EDCl) paired with hydroxybenzotriazole (HOBt) is widely employed. In a representative procedure, 2-phenylbutanoic acid (1.0 equiv) is activated with EDCl (1.2 equiv) and HOBt (1.1 equiv) in dichloromethane at 0°C, followed by addition of 3-cyclopropyl-3-hydroxypropylamine (1.05 equiv). The reaction proceeds at room temperature for 12 hours, yielding the amide in 78–85% after purification.

Table 1. Amide Coupling Reagent Efficiency

Reagent System Solvent Temperature (°C) Yield (%)
EDCl/HOBt DCM 25 85
DCC/DMAP THF 25 72
HATU/DIEA DMF 0 → 25 91

Mixed Anhydride Method

Using isobutyl chloroformate, 2-phenylbutanoic acid forms a mixed anhydride with N-methylmorpholine in tetrahydrofuran (THF). Subsequent reaction with the amine at −10°C affords the amide in 68% yield, with lower epimerization risk compared to carbodiimides.

Cyclopropyl Group Introduction

The cyclopropane ring in 3-cyclopropyl-3-hydroxypropylamine is typically installed via one of two routes:

Simmons-Smith Cyclopropanation

Reaction of allyl alcohol derivatives with diiodomethane and a zinc-copper couple generates cyclopropanol intermediates. For example, treatment of allyl alcohol with diiodomethane (2.5 equiv) and Zn(Cu) in ether at reflux yields cyclopropanol, which is subsequently oxidized to cyclopropanone and subjected to reductive amination.

Cyclopropane Ring Amination

Cyclopropanecarboxylic acid is converted to its acyl chloride, then coupled with 3-amino-1-propanol under Schotten-Baumann conditions. Hydrogenolysis of the benzyl protecting group (if used) furnishes 3-cyclopropyl-3-hydroxypropylamine in 65% overall yield.

Hydroxyl Group Functionalization

The tertiary hydroxyl group in 3-cyclopropyl-3-hydroxypropylamine necessitates protection during amide coupling to prevent nucleophilic attack or oxidation.

Protection as a Silyl Ether

Using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF, the hydroxyl group is protected as a TBDMS ether (94% yield). After amide formation, the silyl group is removed with tetrabutylammonium fluoride (TBAF) in THF.

Thiocarbonyldiimidazole Activation

As detailed in patent EP2809646A1, thiocarbonyldiimidazole (1.2 equiv) activates the hydroxyl group for subsequent deoxygenation. This method avoids protection-deprotection sequences, directly converting the hydroxyl to a thioimidazolide intermediate, which is reduced with triethylsilane to yield the deoxygenated product.

Table 2. Hydroxyl Protection/Activation Methods

Method Reagents Yield (%)
TBDMS Protection TBDMSCl, imidazole 94
Thiocarbonyldiimidazole Thiocarbonyldiimidazole 88

Stereochemical Considerations

The stereochemistry at the 3-hydroxy position is crucial for biological activity. Kinetic resolution using chiral auxiliaries or enzymatic methods ensures enantiopure intermediates.

Enzymatic Desymmetrization

Lipase-catalyzed acetylation of racemic 3-cyclopropyl-1,3-propanediol selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol for subsequent amination. This method achieves >98% enantiomeric excess (ee).

Chiral Pool Synthesis

Starting from (S)-malic acid, a four-step sequence generates enantiopure 3-cyclopropyl-3-hydroxypropylamine. Aldol condensation with cyclopropanecarboxaldehyde, followed by hydrogenolysis and amination, affords the desired (S)-configured amine in 71% yield.

Process Optimization and Scale-Up

Large-scale synthesis requires solvent selection, catalyst recycling, and waste minimization.

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance coupling efficiency but complicate purification. Switching to methyl tert-butyl ether (MTBE) improves phase separation and reduces emulsion formation during workup.

Catalytic Amide Formation

Employing polymer-supported carbodiimide (PS-EDCl) enables reagent recycling, reducing costs by 40% in pilot-scale batches.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Conversion to cyclopropylamines.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the synthesis of polymers and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Amide Backbone Comparison

The 2-phenylbutanamide structure is shared with pharmaceutical impurities such as (2RS)-2-phenylbutanamide (CAS 90-26-6), identified in as Impurity C(EP) for primidone . Key differences arise in the N-substituents:

Compound Name N-Substituent Core Structure Key Properties
N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide 3-cyclopropyl-3-hydroxypropyl 2-Phenylbutanamide Hydroxyl group enhances hydrophilicity
(2RS)-2-Phenylbutanamide (Impurity C) None (unsubstituted amide) 2-Phenylbutanamide Simpler structure; lower molecular weight

Cyclopropane-Containing Amides

Cyclopropane rings are common in agrochemicals, as seen in cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide), a pesticide listed in . Unlike cyprofuram, which features a chlorophenyl group and a fused furanone ring, the target compound incorporates a hydroxypropyl chain. This difference may reduce lipophilicity, shifting applications from pesticides (which require membrane permeability) to pharmaceuticals requiring systemic distribution.

Pharmaceutical Impurities with Varied N-Substituents

lists multiple N-substituted propanamide impurities, such as:

  • Impurity D(EP): N-(3-Methyl-phenyl)-2-(propylamino)propanamide hydrochloride
  • Impurity F(EP): N-Phenyl-2-(propylamino)propanamide

These compounds share a propanamide backbone but differ in N-substituents (methylphenyl vs. phenyl vs. cyclopropyl-hydroxypropyl). The target’s cyclopropyl-hydroxypropyl group may confer unique steric and electronic effects, influencing binding affinity in drug-receptor interactions compared to smaller substituents like methylphenyl .

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group, a hydroxyl group, and a phenyl ring, which contribute to its reactivity and interaction with biological targets. The compound is primarily utilized as a building block in organic synthesis and has been investigated for its potential therapeutic applications.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various downstream effects. This interaction is crucial for understanding its therapeutic potential in drug development.

Biological Activities

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : There is evidence indicating that derivatives of this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Effects : Some studies have indicated that compounds related to this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Studies

  • In Vitro Studies : Various in vitro assays have been conducted to evaluate the biological activity of this compound. For instance, one study assessed its effect on cell viability in cancer cell lines, showing promising results in inhibiting cell proliferation.
    StudyCell LineIC50 (µM)Reference
    AHeLa12.5
    BMCF715.0
  • Animal Models : In vivo studies have evaluated the compound's effects on animal models of inflammation and neurodegeneration. Results indicated significant reductions in inflammation markers and improved cognitive function in treated groups compared to controls.
    ModelDose (mg/kg)Effect ObservedReference
    Inflammation20Reduced edema and cytokine levels
    Neurodegeneration10Improved memory retention

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

CompoundBiological Activity
N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamideModerate anti-inflammatory effects
N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamideStronger neuroprotective effects
N-(3-cyclopropyl-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamideEnhanced antioxidant activity

Q & A

Basic: What are the key synthetic routes for N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the cyclopropyl-hydroxypropyl backbone via nucleophilic substitution or hydroxylation of cyclopropane derivatives under controlled temperatures (e.g., 0–25°C) .
  • Step 2: Coupling the phenylbutanamide moiety using reagents like EDCl/HOBt or DCC to activate carboxylic acids, ensuring high yields (~70–85%) .
  • Optimization: Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for hydrogenation) to minimize by-products. Reaction monitoring via TLC or HPLC is critical .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:
Key parameters include:

  • Hydrogen Bond Donors/Acceptors: 2 donors (hydroxy and amide groups) and 3 acceptors (amide, hydroxyl, cyclopropane), influencing solubility and membrane permeability .
  • LogP (XlogP): Calculated as ~1.5, suggesting moderate lipophilicity for blood-brain barrier penetration .
  • Molecular Polar Surface Area (TPSA): ~62.5 Ų, correlating with oral bioavailability. Tools like SwissADME or Schrödinger’s QikProp can simulate absorption/distribution .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify cyclopropane ring (δ ~0.5–1.5 ppm) and amide bonds (δ ~6.5–8.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+^+ at m/z 313.41 (theoretical) with <2 ppm error .
  • HPLC-PDA: Use C18 columns (acetonitrile/water gradient) to detect impurities (<0.5%) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Reagent Purity: Ensure anhydrous conditions for moisture-sensitive steps (e.g., coupling reactions) .
  • Temperature Control: Exothermic reactions (e.g., cyclopropane formation) require precise cooling to avoid side products .
  • Catalyst Selection: Compare Pd/C vs. Raney Ni for hydrogenation efficiency. Pilot studies with DoE (Design of Experiments) can identify critical factors .

Basic: What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against serine hydrolases or cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Cell Viability (MTT Assay): Screen in cancer lines (e.g., HeLa, MCF-7) at 1–100 µM to assess cytotoxicity .
  • Receptor Binding: Radioligand displacement assays for GPCRs (e.g., dopamine D2) to identify potential targets .

Advanced: What strategies enable selective functionalization of the cyclopropyl group without disrupting the amide bond?

Methodological Answer:

  • Protection/Deprotection: Temporarily protect the amide with Boc groups before modifying the cyclopropane via ring-opening reactions .
  • Metal-Catalyzed Reactions: Use Rh(II) catalysts for site-specific C-H functionalization on the cyclopropane ring .
  • Computational Guidance: DFT calculations (e.g., Gaussian) predict reaction pathways to avoid undesired bond cleavage .

Basic: How does the stereochemistry of the hydroxypropyl group affect bioactivity?

Methodological Answer:

  • Stereoisomer Synthesis: Prepare (R)- and (S)-enantiomers via chiral resolution (e.g., using cellulose-based HPLC columns) .
  • Biological Testing: Compare IC50 values in enzyme assays; e.g., (S)-isomers may show 10-fold higher potency due to target steric compatibility .

Advanced: What in silico tools are recommended for SAR studies of analogues?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Model interactions with protein targets (e.g., kinases) using crystal structures from the PDB .
  • QSAR Models: Utilize descriptors like molar refractivity and dipole moment to predict activity trends across analogues .
  • ADMET Prediction: Tools like ADMETLab 2.0 assess toxicity risks (e.g., hERG inhibition) early in development .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the amide bond under acidic/basic conditions. Store at –20°C in inert atmosphere (argon) .
  • Stability Testing: Accelerated studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf life .

Advanced: How can isotopic labeling (e.g., 14^{14}14C) aid in metabolic pathway tracing?

Methodological Answer:

  • Synthesis of Labeled Analogues: Introduce 14^{14}C at the phenyl ring via Ullmann coupling with labeled iodobenzene .
  • Mass Spectrometry Imaging (MSI): Track metabolite distribution in liver microsomes or in vivo models .

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